methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate
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Overview
Description
The compound “methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate” is a derivative of the 1,2,3-triazine class of compounds . Triazines are a class of nitrogen-containing heterocycles . They have a six-membered ring structure with three nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of “this compound” would likely involve a 1,2,3-triazine ring attached to a butanoate group. The 1,2,3-triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms .Scientific Research Applications
Photodegradation in Pesticides
One application of related compounds to methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate is in the field of pesticides. A study on Azinphos-ethyl, a compound with a similar triazine component, showed its photodegradation behavior. This research is vital for understanding the environmental impact and degradation pathways of pesticide compounds in agricultural settings (Abdou, Sidky, & Wamhoff, 1987).
Chemical Reactions with Isothiosemicarbazide
Research on ethyl 2-oxo-3-(4-oxo-4Н-chromen-2-yl)propanoates, which share structural similarities with the triazine component, demonstrated their reactions with S-methylisothiosemicarbazide hydroiodide. These reactions resulted in the formation of various triazine compounds. This study provides insights into the reactivity and potential applications of triazine-based molecules in synthetic chemistry (Vetyugova et al., 2018).
Synthesis of Triazine-Based Complexes
A study on water-soluble cobalt complexes supported by triazine Schiff base ligands showcased the synthesis and structural analysis of these complexes. The research has implications for the design and development of metal-organic frameworks and coordination complexes using triazine-based ligands, which could have numerous industrial and pharmaceutical applications (Parveen et al., 2018).
Antibacterial Evaluation of Triazine Derivatives
In medicinal chemistry, 6-azapyrimidines with a triazine component showed significant antibacterial activity against various microorganisms. This research points towards the potential of triazine-based compounds in the development of new antibacterial agents (Huang & Lee, 2011).
Molecular and Spectroscopic Analysis
The molecular structure and spectroscopic properties of compounds containing the triazine structure were explored in another study. Such research is crucial for understanding the fundamental properties of triazine-based molecules, paving the way for their application in materials science and pharmaceuticals (Evecen et al., 2018).
Future Directions
The future directions for the study of “methyl 4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanoate” and related compounds could involve further exploration of their synthesis, properties, and potential applications. For example, some 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives exhibited good potency as DAAO inhibitors and improved metabolic stability , suggesting potential therapeutic applications.
Mechanism of Action
Target of Action
The primary targets of methyl 4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and learning .
Mode of Action
The compound interacts with both AChE and BuChE, exhibiting inhibitory activity . The kinetic study of a similar compound revealed that it inhibited AChE in a mixed-type inhibition mode The docking study demonstrated that the compound interacted with both the catalytic site and peripheral anionic site of the AChE active site .
Biochemical Pathways
The compound’s action on AChE and BuChE affects the cholinergic pathway. By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. This can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .
Result of Action
The inhibition of AChE and BuChE by the compound leads to an increase in acetylcholine levels, enhancing cholinergic transmission . This can help improve cognitive function in conditions like Alzheimer’s disease. Additionally, the compound was observed to have significant neuroprotective activity against H2O2-induced oxidative stress .
Biochemical Analysis
Cellular Effects
Related compounds have shown to inhibit cell proliferation in various cancer cell lines .
Molecular Mechanism
Related compounds have been found to inhibit enzymes such as AChE and BuChE, suggesting potential interactions with these biomolecules .
Metabolic Pathways
Related compounds have been found to undergo various metabolic transformations .
Properties
IUPAC Name |
methyl 4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-18-11(16)7-4-8-15-12(17)9-5-2-3-6-10(9)13-14-15/h2-3,5-6H,4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGWUXRWFVZUABA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCN1C(=O)C2=CC=CC=C2N=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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